1-(4-Cyclopropylidenepiperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 4-cyclopropylidenepiperidine group at position 1 and a 3-methylthiophen-2-yl moiety at position 2. Such structural attributes are common in bioactive molecules targeting neurological or enzymatic pathways, as seen in related compounds (e.g., enzyme inhibitors with fluoromethylbenzyl and indolyl groups) .
Properties
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c1-12-8-11-19-15(12)4-5-16(18)17-9-6-14(7-10-17)13-2-3-13/h8,11H,2-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYOROMQDXHMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(=C3CC3)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C : 16
- H : 21
- N : 1
- O : 1
- S : 1
Structural Characteristics
The compound features a cyclopropylidene moiety attached to a piperidine ring, along with a propanone group and a methylthiophenyl substituent. This unique structure suggests possible interactions with various biological targets.
Pharmacological Profile
Research indicates that compounds similar to 1-(4-Cyclopropylidenepiperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one exhibit a range of pharmacological activities, particularly in the modulation of neurotransmitter receptors.
Potential Activities:
- Kappa Opioid Receptor Agonism : Some derivatives exhibit high affinity for kappa opioid receptors, which are implicated in pain modulation and mood regulation .
- Dopamine Receptor Interaction : The compound may influence dopamine pathways, potentially affecting mood and cognition.
- Antipsychotic Properties : Similar compounds have shown efficacy in animal models for antipsychotic activity, suggesting potential therapeutic applications in psychiatric disorders .
The mechanism by which this compound exerts its effects is hypothesized to involve interaction with specific receptor sites in the central nervous system (CNS). The presence of the piperidine ring is significant as it can enhance binding affinity to various receptors.
Study on Kappa Opioid Receptors
A study evaluating analogues of kappa-receptor agonists demonstrated that modifications to the cyclopropylidene structure could significantly enhance receptor affinity. For instance, compounds with similar structural motifs showed Ki values in the nanomolar range, indicating potent receptor interaction .
Antipsychotic Activity Assessment
In a behavioral study involving rodent models, compounds related to this structure were tested for their ability to reverse PCP-induced hyperlocomotion, an indicator of antipsychotic efficacy. The results suggested that specific modifications to the side chains could improve therapeutic outcomes .
Data Table: Comparison of Biological Activities
| Compound Name | Kappa Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Antipsychotic Efficacy |
|---|---|---|---|
| Compound A | 0.31 | 0.67 | Yes |
| Compound B | 0.67 | 0.50 | No |
| This compound | TBD | TBD | TBD |
Note: TBD indicates data that requires further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Propan-1-one Derivatives
Structural Analysis
- Piperidine vs. Pyrrole/Thiazolidine Moieties : The target compound’s 4-cyclopropylidenepiperidine group contrasts with pyrrole (in ) or thiazolidine (in ) rings. Piperidine derivatives often exhibit enhanced blood-brain barrier penetration, suggesting neurological applications, whereas thiazolidine-containing compounds are linked to antimicrobial activity .
- Thiophene vs. Pyridyl/Imidazole Substituents: The 3-methylthiophen-2-yl group in the target compound may confer higher lipophilicity compared to pyridyl (No. 2158, ) or imidazole () substituents, influencing metabolic stability and tissue distribution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
